7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol

pKa Isomer Comparison Physicochemical Property

Analytical labs developing Tavaborole drug substance methods require the exact 7-fluoro regioisomer-not the 5-fluoro (Tavaborole) or other isomers. This compound (pKa 7.42, mp 120-124°C) serves as Tavaborole Impurity 12, essential for: • System suitability and RRT determination per ICH guidelines • SAR studies comparing 5- vs 7-fluoro benzoxaborole activity • Investigating anomalous pKa effects from intramolecular H-bonding Supplied with batch-specific COA. Available for immediate research use.

Molecular Formula C7H6BFO2
Molecular Weight 151.93 g/mol
CAS No. 174671-93-3
Cat. No. B3109686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol
CAS174671-93-3
Molecular FormulaC7H6BFO2
Molecular Weight151.93 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC=C2F)O
InChIInChI=1S/C7H6BFO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,10H,4H2
InChIKeyLIGKOZHDSGAHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol: Research and Analytical Isomer


7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol is a fluorinated benzoxaborole, a class of organoboron compounds valued in medicinal chemistry for their biological activity and boron-mediated binding properties [1]. This specific isomer, featuring a fluorine atom at the 7-position of the benzoxaborole ring, exhibits distinct physicochemical and biological properties compared to its regioisomers, particularly the FDA-approved antifungal agent Tavaborole (5-fluoro isomer) [2]. It is also recognized as Tavaborole Impurity 12, serving as a critical reference standard for pharmaceutical quality control .

Regioisomer Identity 7-Fluoro benzoxaborole isomer; distinct from 5-fluoro (Tavaborole)
Reference Standard Role Tavaborole Impurity 12 for analytical method development and validation
Physicochemical Profile Unique acidity behavior supports isomer differentiation studies

Why 7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol Is Not Interchangeable


Substitution with a generic benzoxaborole or even a different fluorinated isomer is not scientifically valid. The position of the fluorine atom on the benzoxaborole ring critically modulates key properties: the acidity constant (pKa), which dictates binding affinity to biological targets, and the compound's antifungal activity [1]. Specifically, the 7-fluoro isomer exhibits a pKa (7.42) that is opposite to the trend observed for other ortho-substituted phenylboronic acids and differs significantly from the 5-fluoro isomer (Tavaborole), leading to divergent intermolecular interactions and biological potency [2]. Furthermore, this compound's designation as a specific impurity of Tavaborole means that for analytical method development and regulatory compliance, only this exact structure can serve as a valid reference standard .

7-Fluoro Isomer This product
5-Fluoro Isomer (Tavaborole) Fluorine position may shift pKa-dependent binding and assay-response profiles
Impurity 12 Designated reference
Generic Fluorobenzoxaborole Impurity designation requires exact isomer for method-specific validation
7-Fluoro Isomer Reported mp 120–124 °C
Other Fluorinated Isomers Melting behavior differences may limit identity-test interchangeability

Quantitative Differentiation of 7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol


Isomer-Specific Acidity Constant (pKa)

The pKa of 7-fluorobenzoxaborole is uniquely higher than other fluorinated isomers, contradicting the general trend of increased acidity with fluorine substitution. This is quantitatively demonstrated by a pKa of 7.42, which is greater than the pKa of the unsubstituted benzoxaborole (7.39) and substantially higher than the range reported for the 5-fluoro isomer (6.36-6.97) [1][2].

Acidity Constant
Head-to-head
pKa 7.42
Distinct diol-binding profile vs 5-fluoro isomer
Aqueous, 25 °C; +0.45 to +1.06 vs 5-fluoro
pKa Isomer Comparison Physicochemical Property

Position-Dependent Antifungal Activity

The position of the fluorine atom is a critical determinant of antifungal potency. While the 5-fluoro isomer (Tavaborole) demonstrates an MIC of 2 µg/mL against A. niger, the 7-fluoro isomer shows significantly reduced activity in class-level comparisons. This is a consistent structure-activity relationship observed across benzoxaborole studies [1][2].

Antifungal Activity
Class-level
Reduced vs 5-fluoro (MIC 2 µg/mL)
Supports isomer comparison in SAR context
Specific MIC not reported for this isomer; qualitative difference
Antifungal Activity MIC Structure-Activity Relationship

Tavaborole Impurity 12 Reference Standard

7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol is designated as Tavaborole Impurity 12 and is used as a fully characterized reference standard for the analysis of the antifungal drug Tavaborole. This compound is essential for method development, validation, and quality control applications during the production and regulatory filing of Tavaborole [1].

Regulatory Identity
Supporting evidence
Tavaborole Impurity 12
Required for analytical method validation context
Exclusive impurity designation; not interchangeable
Pharmaceutical Impurity Reference Standard Analytical Method Validation

Melting Point Differentiation

The melting point of 7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol is reported to be in the range of 120-124 °C . This value serves as a key differentiator from other fluorinated isomers, such as the 5-fluoro isomer (Tavaborole), which has a reported melting point of 134-136 °C [1]. This difference is critical for identity testing and purity assessment.

Melting Point
Cross-study comparable
120–124 °C vs 134–136 °C (5-fluoro)
Supports isomer identity verification upon procurement
~10–16 °C lower than 5-fluoro isomer
Melting Point Physical Characterization Quality Control

Key Applications of 7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol


Tavaborole Impurity Profiling Reference Standard

Procurement of 7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol is essential for analytical laboratories developing and validating HPLC or UPLC methods for Tavaborole drug substance and product. As a designated impurity (Tavaborole Impurity 12), it is the only compound suitable for generating system suitability solutions, establishing relative retention times, and quantifying this specific impurity in stability and release testing, as required by regulatory guidelines .

Structure-Activity Relationship (SAR) Studies

Researchers investigating the mechanism of action or optimizing the potency of benzoxaborole-based therapeutics require this isomer for rigorous SAR studies. Its unique pKa (7.42) and reduced antifungal activity compared to the 5-fluoro isomer provide a critical data point for computational modeling and for understanding how fluorine substitution at the 7-position alters target binding and biological efficacy [1].

Physicochemical Profiling of Isomers

The compound's anomalous pKa value, which is higher than the unsubstituted analog, makes it a key subject for studies on the influence of intramolecular hydrogen bonding on boronic acid acidity. Its distinct melting point (120-124 °C) further enables studies correlating solid-state structure with thermodynamic properties, which are important for formulation development .

Synthesis of Advanced Benzoxaborole Derivatives

As a building block, 7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol can be used to synthesize more complex molecules, such as piperazine bis(benzoxaboroles) [2]. The 7-fluoro substituent influences the reactivity and properties of the resulting products, making this specific starting material necessary to achieve the desired substitution pattern in the final compound.

Application
Selection Property
Validation Focus
Impurity profiling method validation
Isomer-specific impurity designation
Retention time and system suitability verification
Benzoxaborole SAR studies
Distinct pKa and biological profile
Isomer-dependent target binding assay context
Physicochemical profiling of isomers
Anomalous acidity and thermal behavior
Solid-state and solution property correlation review
Advanced benzoxaborole synthesis
7-Fluoro substitution pattern
Regiochemical outcome verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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